molecular formula C5H5NO2S B1606719 3-Methyl-1,2-thiazole-5-carboxylic acid CAS No. 66975-83-5

3-Methyl-1,2-thiazole-5-carboxylic acid

Cat. No. B1606719
CAS RN: 66975-83-5
M. Wt: 143.17 g/mol
InChI Key: YANZAAFELHVNQZ-UHFFFAOYSA-N
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Description

3-Methyl-1,2-thiazole-5-carboxylic acid is a compound with the molecular weight of 143.17 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied. For instance, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was synthesized and evaluated for in vitro antimicrobial activity . The successful synthesis of these novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1H NMR, and 13C NMR spectra .


Molecular Structure Analysis

The thiazole ring is planar and characterized by significant pi-electron delocalization, which gives it some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to deprotonation .


Physical And Chemical Properties Analysis

3-Methyl-1,2-thiazole-5-carboxylic acid is a powder with a melting point of 202-206°C .

Scientific Research Applications

Molecular Structure and Spectroscopy

3-Methyl-1,2-thiazole-5-carboxylic acid and its derivatives are studied for their molecular structure and spectroscopic properties. For example, the density functional theory was used to investigate 4-methylthiadiazole-5-carboxylic acid's structural, electronic, and spectroscopic aspects, including vibrational analysis and hydrogen bonding studies (Singh et al., 2019).

Synthesis of Heterocyclic γ-Amino Acids

These compounds play a crucial role in the synthesis of heterocyclic γ-amino acids, which are valuable in mimicking protein secondary structures. A study reported a chemical route to synthesize orthogonally protected amino(thiazole) carboxylic acids (ATCs), highlighting their potential in designing protein-like structures (Mathieu et al., 2015).

Synthesis of Unique Sugars

A unique application is in synthesizing rare sugars like 3-C-carboxy-5-deoxy-L-xylose (aceric acid), found in complex pectic polysaccharides. This synthesis involves the addition of thiazole to a derivative of L-xylose, demonstrating the compound's utility in rare sugar production (Jones et al., 2005).

Development of Novel Pyrrolo[2,1-b]thiazoles

The compound aids in creating novel pyrrolo[2,1-b]thiazoles, which have potential applications in various fields, including medicinal chemistry (Tverdokhlebov et al., 2003).

Coordination Polymers and Crystal Structures

It's also used in synthesizing copper coordination polymers, which have applications in material science and crystallography (Meundaeng et al., 2017).

Safety And Hazards

The safety information for 3-Methyl-1,2-thiazole-5-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . They are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . Future research may focus on the development of new thiazole derivatives with potential biological activities.

properties

IUPAC Name

3-methyl-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANZAAFELHVNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297972
Record name 3-Methyl-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-thiazole-5-carboxylic acid

CAS RN

66975-83-5
Record name 66975-83-5
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Record name 3-Methyl-1,2-thiazole-5-carboxylic acid
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Record name 3-methyl-1,2-thiazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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